(2E)-3-(1,3-dimethyl-2-oxo(3-hydrobenzimidazol-5-yl))-2-cyano-N-(oxolan-2-ylme thyl)prop-2-enamide
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Overview
Description
(E)-2-CYANO-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound. It is characterized by its complex structure, which includes a benzimidazole ring, a cyano group, and a tetrahydrofuran moiety. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Introduction of the Cyano Group: This step might involve the use of cyanogen bromide or similar reagents.
Attachment of the Tetrahydrofuran Moiety: This could be done via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-CYANO-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-CYANO-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar core structures but different substituents.
Cyano-Substituted Compounds: Molecules with cyano groups that might have similar reactivity.
Tetrahydrofuran-Containing Compounds: Molecules that include the tetrahydrofuran moiety.
Uniqueness
(E)-2-CYANO-3-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H20N4O3/c1-21-15-6-5-12(9-16(15)22(2)18(21)24)8-13(10-19)17(23)20-11-14-4-3-7-25-14/h5-6,8-9,14H,3-4,7,11H2,1-2H3,(H,20,23)/b13-8+ |
InChI Key |
HCYGKHQXSAGNCH-MDWZMJQESA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NCC3CCCO3)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3CCCO3)N(C1=O)C |
Origin of Product |
United States |
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